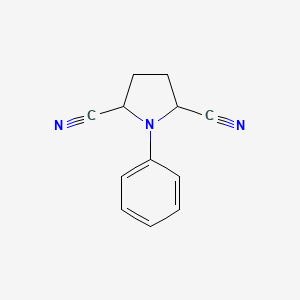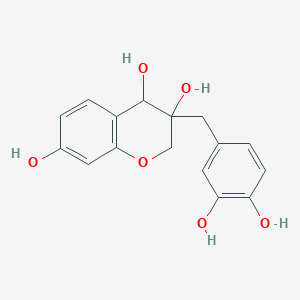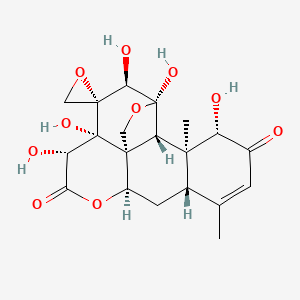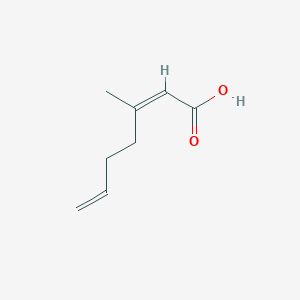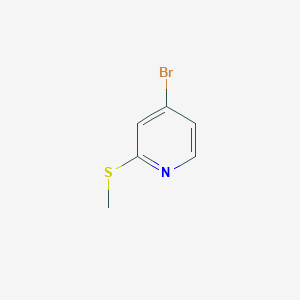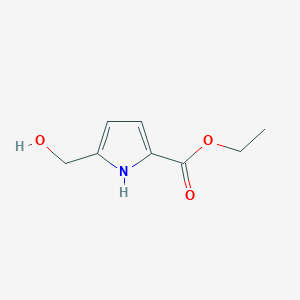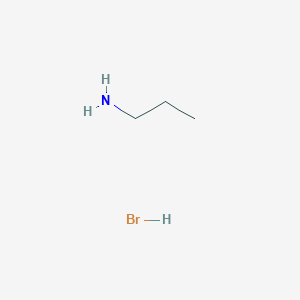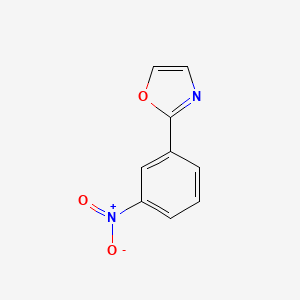
2-(3-NITROPHENYL)OXAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-NITROPHENYL)OXAZOLE is a heterocyclic aromatic compound that features both an oxazole ring and a nitrobenzene moiety The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom, while the nitrobenzene moiety includes a benzene ring substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 2-(3-NITROPHENYL)OXAZOLE may involve large-scale nitration reactions using nitric acid and sulfuric acid mixtures. The process requires careful control of temperature and reaction time to ensure high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-NITROPHENYL)OXAZOLE undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: Formation of 3-(2-Oxazolyl)aniline.
Substitution: Formation of halogenated or further nitrated derivatives.
Applications De Recherche Scientifique
2-(3-NITROPHENYL)OXAZOLE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-NITROPHENYL)OXAZOLE involves its interaction with molecular targets through its nitro and oxazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxazole ring can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Nitrobenzene: An aromatic compound with a benzene ring substituted with a nitro group.
Oxazoline: A five-membered heterocyclic compound similar to oxazole but with a saturated carbon atom.
Uniqueness: 2-(3-NITROPHENYL)OXAZOLE is unique due to the combination of the oxazole and nitrobenzene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-(3-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H |
Clé InChI |
IKMVILHYNHJEHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2 |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


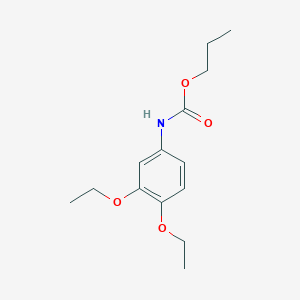
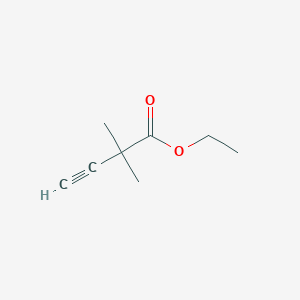
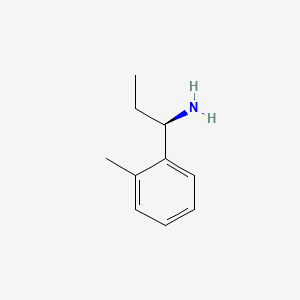
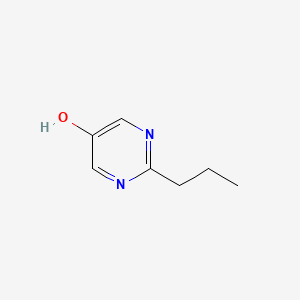
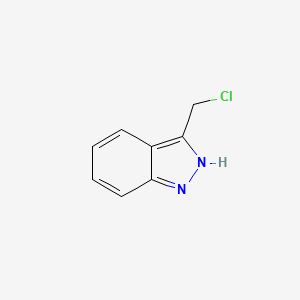
![[((1,1-Dimethylethoxycarbonyl)amino)-2-oxo-1-piperidinyl]-iminomethylcarbamic acid benzyl ester](/img/structure/B1643285.png)
